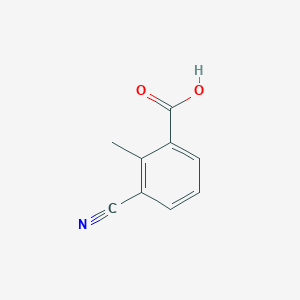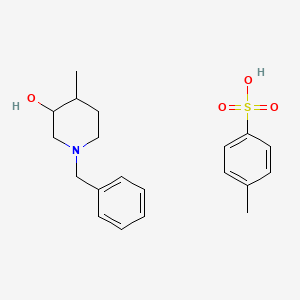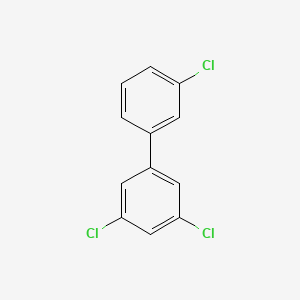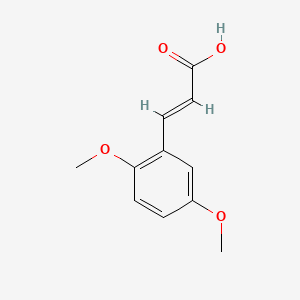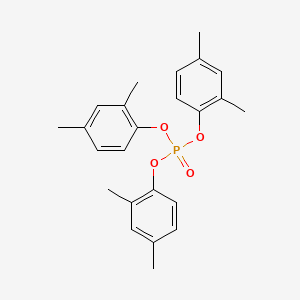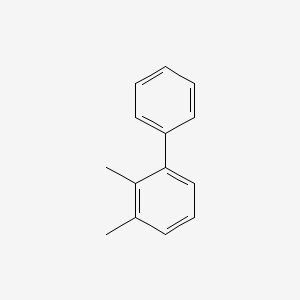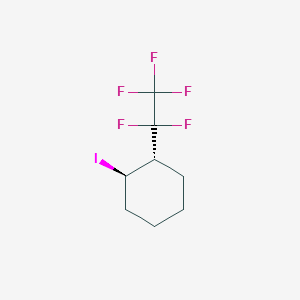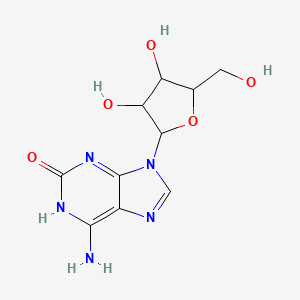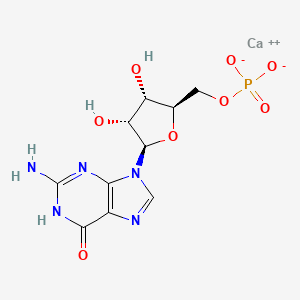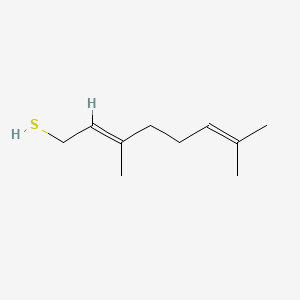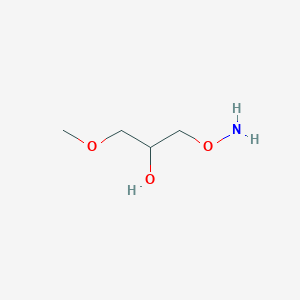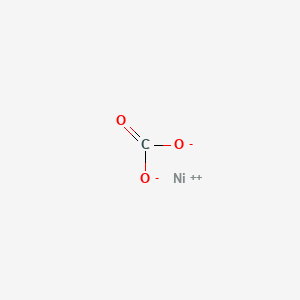
Zinc 2,9,16,23-tetra-tert-butyl-29H,31H-phthalocyanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Zinc 2,9,16,23-tetra-tert-butyl-29H,31H-phthalocyanine is a molecule with an ionization potential of 1.8 eV and a photovoltaic absorption spectrum with a peak at 528 nm . It has been used as a photoelectron emitter in photoelectron spectroscopy and as the emissive layer in solar cells .
Molecular Structure Analysis
The molecular formula of Zinc 2,9,16,23-tetra-tert-butyl-29H,31H-phthalocyanine is C48H48N8Zn . The SMILES string representation isCC(C)(C)c1ccc2c3nc(nc4n5[Zn]n6c(nc7nc(nc5c8cc(ccc48)C(C)(C)C)c9ccc(cc79)C(C)(C)C)c%10ccc(cc%10c6n3)C(C)(C)C)c2c1 . Physical And Chemical Properties Analysis
Zinc 2,9,16,23-tetra-tert-butyl-29H,31H-phthalocyanine has a molecular weight of 802.34 g/mol . It has a dye content of approximately 96% . The melting point is greater than 300 °C . The maximum wavelength (λmax) is 677 nm .科学的研究の応用
Gas Sensing
Zinc 2,9,16,23-tetra-tert-butyl-29H,31H-phthalocyanine (ZnPc) has been used in the development of gas sensors. It has been preferred as a sensing material for harmful vapor detection due to its attractive properties such as chemical stability, high thermal resistance, and good production as nano-thin film layers . The gas-sensing properties of ZnPc nanothin films have been investigated using the Surface Plasmon Resonance (SPR) technique .
Optical Properties
ZnPc has been used in the study of optical properties. The refracting index values of ZnPc Langmuir–Blodgett (LB) film layers were identified between 1.43 and 1.73 for the thicknesses of 3.7 and 12.6 nm . The optical properties of these films with varied numbers of layers have been expressed in studies .
Sensor Properties
ZnPc has been used in the development of sensors for volatile organic compounds (VOCs). The UV–Vis absorption spectrum was used to monitor the absorbance variation for ZnPc when exposed to diverse VOCs such as acetone, formaldehyde/methanol mixture, and acetic acid .
Nonlinear Optical Properties
ZnPc has been used in the study of ultrafast optical nonlinearities. The interplay between third- and fifth-order nonlinear optical (NLO) responses in metal-free Phthalocyanine thin-films under ultrafast excitation at 1064 nm wavelength has been investigated .
Photoelectron Emission
ZnPc has been used as a photoelectron emitter in photoelectron spectroscopy .
Solar Cells
ZnPc has been used as the emissive layer in solar cells .
Interaction with Non-Canonical Nucleic Acid Structures
Metallo-phthalocyanines (MPc), which include ZnPc, have shown to interact with non-canonical nucleic acid structures, such as G-quadruplexes, and modulate oncogenic expression in cancer cells .
作用機序
Target of Action
Zinc 2,9,16,23-tetra-tert-butyl-29H,31H-phthalocyanine (ZnTTBPc) is a type of phthalocyanine, a class of compounds that are known for their strong absorption in the near-infrared region of the electromagnetic spectrum . The primary targets of ZnTTBPc are light-absorbing molecules in photovoltaic devices and sensors .
Mode of Action
ZnTTBPc interacts with its targets by absorbing light and then re-emitting it, a process known as fluorescence . This interaction results in changes in the electronic state of the molecule, which can be harnessed for various applications .
Biochemical Pathways
, it does play a role in the pathway of light absorption and emission in photovoltaic devices and sensors. The absorbed light energy can be used to generate electricity in photovoltaic cells or trigger a response in sensors .
Pharmacokinetics
Its optical absorption properties are crucial for its function .
Result of Action
The molecular and cellular effects of ZnTTBPc’s action are most evident in its applications. For instance, in photovoltaic cells, the absorption and re-emission of light by ZnTTBPc can be used to generate an electric current . In sensors, changes in the fluorescence of ZnTTBPc can be used to detect the presence of certain substances .
Action Environment
The action, efficacy, and stability of ZnTTBPc can be influenced by environmental factors such as light intensity and wavelength, temperature, and the presence of other substances . For example, ZnTTBPc is stable to water and air but can react with methyl esters or butyric acid .
将来の方向性
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for Zinc 2,9,16,23-tetra-tert-butyl-29H,31H-phthalocyanine involves the reaction of phthalonitrile with zinc acetate in the presence of tert-butylamine and a solvent. The resulting intermediate is then reacted with tert-butylamine and a reducing agent to yield the final product.", "Starting Materials": [ "Phthalonitrile", "Zinc acetate", "tert-Butylamine", "Reducing agent", "Solvent" ], "Reaction": [ "Step 1: Dissolve phthalonitrile and zinc acetate in a solvent and add tert-butylamine. Heat the mixture to reflux for several hours.", "Step 2: Cool the mixture and filter the resulting intermediate.", "Step 3: Dissolve the intermediate in a solvent and add tert-butylamine and a reducing agent. Heat the mixture to reflux for several hours.", "Step 4: Cool the mixture and filter the final product. Wash with a solvent and dry." ] } | |
CAS番号 |
39001-65-5 |
製品名 |
Zinc 2,9,16,23-tetra-tert-butyl-29H,31H-phthalocyanine |
分子式 |
C48H48N8Zn |
分子量 |
802.3 g/mol |
IUPAC名 |
zinc;6,15,24,33-tetratert-butyl-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene |
InChI |
InChI=1S/C48H48N8.Zn/c1-45(2,3)25-13-17-29-33(21-25)41-49-37(29)54-42-35-23-27(47(7,8)9)15-19-31(35)39(51-42)56-44-36-24-28(48(10,11)12)16-20-32(36)40(52-44)55-43-34-22-26(46(4,5)6)14-18-30(34)38(50-43)53-41;/h13-24H,1-12H3;/q-2;+2 |
InChIキー |
XWOSAEWCOSVNDP-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC2=C(C=C1)C3=NC4=NC(=NC5=C6C=C(C=CC6=C([N-]5)N=C7C8=C(C=CC(=C8)C(C)(C)C)C(=N7)N=C2[N-]3)C(C)(C)C)C9=C4C=C(C=C9)C(C)(C)C.[Zn+2] |
正規SMILES |
CC(C)(C)C1=CC2=C(C=C1)C3=NC4=NC(=NC5=C6C=C(C=CC6=C([N-]5)N=C7C8=C(C=CC(=C8)C(C)(C)C)C(=N7)N=C2[N-]3)C(C)(C)C)C9=C4C=C(C=C9)C(C)(C)C.[Zn+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



